molecular formula C8H6NNaO3 B597019 Sodium 2-(2-aminophenyl)-2-oxoacetate CAS No. 17617-34-4

Sodium 2-(2-aminophenyl)-2-oxoacetate

Cat. No.: B597019
CAS No.: 17617-34-4
M. Wt: 187.13
InChI Key: XCFAFIKPWWFZPL-UHFFFAOYSA-M
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Description

Sodium 2-(2-aminophenyl)-2-oxoacetate is an organic compound that features a sodium salt of an oxoacetate group attached to an aminophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate typically involves the reaction of 2-aminophenylacetic acid with sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:

    Temperature: Moderate heating (around 70°C)

    Solvent: Aqueous or organic solvents such as ethanol or dichloromethane

    Catalysts: Sodium hydroxide or other bases

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxoacetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as quinones or nitro compounds.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Sodium 2-(2-aminophenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-(2-aminophenyl)-2-oxoacetate involves its interaction with various molecular targets. The aminophenyl moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The oxoacetate group may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

    2-Aminophenylacetic acid: A precursor in the synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate.

    Phenoxy acetic acid derivatives: Similar in structure and used in various chemical reactions.

    Benzoxazole derivatives: Share the aminophenyl group and have similar applications in medicinal chemistry.

Uniqueness: this compound is unique due to its combination of the aminophenyl and oxoacetate groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

sodium;2-(2-aminophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4H,9H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFAFIKPWWFZPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743605
Record name Sodium (2-aminophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17617-34-4
Record name Sodium isatinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2-aminophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM ISATINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ON1IIE7ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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